Maristentorin

Description

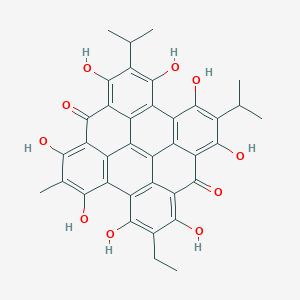

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C37H30O10 |

|---|---|

Molecular Weight |

634.6 g/mol |

IUPAC Name |

6-ethyl-5,7,11,13,16,18,22,24-octahydroxy-23-methyl-12,17-di(propan-2-yl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1,3,5,7,10,12,14(28),15(27),16,18,21,23,25-tridecaene-9,20-dione |

InChI |

InChI=1S/C37H30O10/c1-7-11-30(40)21-17-15-14-16-20(21)28(38)10(6)29(39)24(16)36(46)26-18(14)22(32(42)12(8(2)3)34(26)44)23-19(15)27(37(47)25(17)31(11)41)35(45)13(9(4)5)33(23)43/h8-9,38-45H,7H2,1-6H3 |

InChI Key |

DWUCTQOXVQBMBR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C3C4=C5C6=C2C(=C(C(=C6C(=O)C7=C(C(=C(C(=C57)C8=C4C(=C(C(=C8O)C(C)C)O)C(=O)C3=C1O)O)C(C)C)O)O)C)O)O |

Synonyms |

maristentorin |

Origin of Product |

United States |

Structural Elucidation and Advanced Molecular Characterization

Isolation and Purification Methodologies for Maristentorin

The initial step in studying this compound involves its extraction and purification from its natural source, the marine ciliate Maristentor dinoferus. nih.gov The general workflow for isolating natural compounds such as this compound typically begins with the extraction of target molecules from the biological source using appropriate solvents. column-chromatography.com This is followed by concentration of the crude extract to eliminate extraneous materials. column-chromatography.com

Column chromatography is a highly effective and widely used technique for the separation and purification of natural products. column-chromatography.com This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of pure this compound from a complex mixture of cellular components. column-chromatography.com The choice of stationary and mobile phases is optimized to achieve efficient separation. column-chromatography.com

Spectroscopic Analysis for Structural Determination

Following purification, a suite of spectroscopic techniques is utilized to elucidate the precise molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. solubilityofthings.com The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. The resulting spectrum provides a characteristic "fingerprint" of the compound. researchgate.net For this compound, its UV-Vis spectrum is nearly identical to that of hypericin (B1674126), though shifted towards the red end of the spectrum. nih.gov This indicates a similar chromophore system, which is the part of the molecule responsible for its color. The spectra are typically plotted as absorbance versus wavelength (in nanometers). gaussian.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms. uobasrah.edu.iq

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental to structural elucidation. uobasrah.edu.iq ¹H NMR provides information about the number and types of hydrogen atoms in a molecule, while ¹³C NMR reveals the carbon skeleton. uobasrah.edu.iq A significant finding for this compound is that it bears no aromatic hydrogens, a key difference from the related compounds hypericin and stentorin. nih.gov The chemical shifts in the NMR spectra, reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Values (δ, ppm) for this compound and Related Compounds researchgate.net

| Compound/Solvent | Chemical Shift (ppm) |

| This compound/acetone-d6 | Data not fully available in provided sources |

| Hypericin/acetone-d6 | Specific values not detailed |

| Hypericin/DMSO-d6 | Specific values not detailed |

| Stentorin/DMSO-d6 | Specific values not detailed |

| Blepharismin (B1245156)/acetone-d6 | Specific values not detailed |

Two-dimensional (2D) NMR techniques provide even more detailed structural information by showing correlations between different nuclei. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It is highly sensitive and helps in assigning which proton is bonded to which carbon. columbia.edu For this compound, an HSQC experiment would definitively link proton and carbon signals, confirming the connectivity within the molecule. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for piecing together the molecular fragments identified by 1D NMR and HSQC, allowing for the determination of the complete molecular structure, including the placement of quaternary carbons (carbons with no attached protons). youtube.comcolumbia.edu

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Structural Assignment

Mass spectrometry is an indispensable tool for the structural elucidation of unknown compounds, providing precise molecular weight and valuable fragmentation data. premierbiosoft.comcurrenta.de In the analysis of this compound, MS and High-Resolution Mass Spectrometry (HRMS) would have played a pivotal role in establishing its molecular formula and confirming its relationship to known compounds.

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-ToF) instruments, allow for the measurement of mass-to-charge ratios (m/z) with high accuracy, typically to four decimal places. currenta.de This precision is crucial for determining the exact elemental composition of a molecule from its molecular ion peak. nih.govmdpi.com For this compound, HRMS would be used to obtain a molecular formula, which could then be compared to related structures like hypericin and stentorin.

Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the molecular ion. nih.govmdpi.com The resulting fragment ions provide a fingerprint that corresponds to specific substructures within the parent molecule. By analyzing these fragmentation patterns, researchers can piece together the compound's structural backbone and the nature of its substituent groups. This process is essential for confirming that this compound is built upon the hypericin skeleton, as suggested by other spectroscopic data. researchgate.netresearchgate.net

Table 1: Role of Mass Spectrometry in this compound's Structural Elucidation

| Analytical Technique | Information Provided | Significance in Structural Assignment |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurement of the molecular ion. | Enables the unambiguous determination of the elemental composition (molecular formula). currenta.demdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Generates characteristic fragment ions by breaking down the parent molecule. | Offers detailed information about the molecule's structural components and connectivity, helping to identify the core skeleton and substituent groups. nih.gov |

| Isotope Pattern Analysis | Reveals the relative abundance of different isotopes in the molecule. | Confirms the elemental composition, as the isotope pattern is unique for a given formula. currenta.de |

Comparative Structural Analysis with Hypericin and Stentorin

This compound belongs to a class of pigments that includes the well-known compounds hypericin and stentorin. researchgate.netphotobiology.info Its structure was largely deduced by comparing its spectral data to these related molecules. This compound is described as being structurally similar to the pigments found in the ciliates Stentor coeruleus (stentorin) and Blepharisma japonicum. researchgate.netphotobiology.info The foundational structure for all these pigments is the hypericin skeleton. researchgate.net

Identification of Shared and Distinctive Structural Features

The primary shared feature among this compound, hypericin, and stentorin is the core polycyclic aromatic hydrocarbon framework of hypericin. researchgate.net However, detailed analysis reveals critical differences that define each molecule.

The most significant distinction of this compound is that it completely lacks aromatic hydrogens, which are present in both hypericin and stentorin. researchgate.netresearchgate.netphotobiology.info This suggests that all positions on the aromatic rings that would typically hold a hydrogen atom are instead occupied by other substituent groups. While the exact nature and position of all substituents in this compound have been a subject of study, this lack of aromatic protons is a key identifying feature that distinguishes it from its analogues. researchgate.netacs.org

Stentorin itself is differentiated from hypericin by the presence of specific alkyl and other functional groups attached to the core skeleton. This compound follows this pattern of substitution but carries it to the extent that no C-H bonds remain on the aromatic system. researchgate.net

Table 2: Comparative Structural Features of this compound, Hypericin, and Stentorin

| Feature | This compound | Hypericin | Stentorin |

|---|---|---|---|

| Core Skeleton | Hypericin-based researchgate.net | Naphthodianthrone | Hypericin-based |

| Aromatic Hydrogens | None reported researchgate.netresearchgate.netphotobiology.info | Present | Present |

| Key Distinction | Fully substituted aromatic rings. | The parent, unsubstituted aromatic core. | Alkyl and other substitutions on the core. |

| Natural Source | Maristentor dinoferus researchgate.net | Hypericum plants (e.g., St. John's Wort) | Stentor coeruleus researchgate.net |

Advanced Methodologies for Structural Characterization in Complex Biological Matrices

The isolation and structural elucidation of a novel compound like this compound from its source organism, the marine ciliate Maristentor dinoferus, requires a sophisticated analytical workflow. dntb.gov.ua Natural products exist within highly complex biological matrices, mixed with countless other metabolites, lipids, proteins, and cellular components. unime.it

The initial step involves extraction and purification, where chromatographic techniques are fundamental. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for separating complex mixtures into individual components. unime.itresearchgate.net By coupling HPLC with various detectors, such as a photodiode array (PDA) detector for UV-Vis absorbance and a mass spectrometer (MS), a powerful hyphenated technique (LC-MS) is created. unime.itmdpi.com LC-MS allows for the separation of compounds while simultaneously providing their molecular weight and fragmentation data, making it a highly efficient tool for identifying novel substances in an extract. mdpi.com

For complete and unambiguous structure determination, especially of complex molecules with multiple stereocenters, spectroscopic analysis is crucial. rsc.org While MS provides the molecular formula and connectivity clues, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for mapping the precise arrangement of atoms. However, obtaining pure material in sufficient quantities for NMR from a biological source can be a major challenge. researchgate.net

In cases where obtaining high-quality crystals is difficult, newer advanced techniques in crystallography, such as the crystalline sponge method, can be employed. rsc.org This method allows for the determination of a molecule's three-dimensional structure even from minute quantities by absorbing the analyte into a pre-formed porous crystal framework. rsc.org Such cutting-edge approaches are becoming increasingly vital in the field of natural product chemistry for characterizing molecules that are difficult to isolate or crystallize. researchgate.netrsc.org

Biosynthesis and Metabolic Pathways of Maristentorin

Identification of Precursor Compounds in the Biosynthetic Pathway

The biosynthesis of maristentorin is understood to originate from the polyketide pathway. mdpi.comacs.org While the specific precursors for this compound have not been isolated and confirmed experimentally, a widely accepted biosynthetic scheme proposes a pathway analogous to that of hypericin (B1674126) and the related ciliate pigment, stentorin. acs.org

This proposed pathway begins with the formation of heptaketide chains, which are assembled by polyketide synthase enzymes. These linear chains undergo cyclization and aromatization to form anthrone-like monomers. The central step in the formation of the core structure is the dimerization of two of these heptaketide-derived anthrone (B1665570) units. acs.org This dimerization is a highly regioselective process, leading to a key hypothetical intermediate named protostentorin . acs.org From this common intermediate, further species-specific modifications are thought to occur to yield the final pigment. acs.org In the case of this compound, this would involve further cyclization and tailoring reactions to form the final, fully aromatic phenanthroperylene quinone skeleton. researchgate.net

The biosynthesis of the related pigment amethystin in Stentor amethystinus provides further insight. In this ciliate, protostentorin is believed to condense with a biochemical equivalent of p-hydroxyphenylglyoxylic acid. acs.org This highlights how different precursor units can be incorporated after the formation of the core protostentorin structure to generate pigment diversity.

Exploration of Enzymatic Steps and Catalytic Mechanisms

The synthesis of a complex molecule like this compound involves a series of coordinated enzymatic reactions. The enzymes involved employ various catalytic mechanisms to facilitate the necessary bond formations and chemical transformations. slideshare.net

Key Enzymatic Steps:

Polyketide Synthesis: The initial heptaketide chains are assembled by a Type I Polyketide Synthase (PKS). These large, multifunctional enzymes catalyze the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA and malonyl-CoA.

Cyclization and Aromatization: Specific domains within the PKS or separate enzymes catalyze the intramolecular cyclization of the linear polyketide chain to form the characteristic anthrone ring systems.

Dimerization: The dimerization of two anthrone units to form protostentorin is a critical step. This reaction is likely enzyme-catalyzed to ensure the high regioselectivity observed, where only specific positions on the anthrone monomers are linked. acs.org The enzyme responsible must have an extended recognition site capable of binding two anthrone units in the correct orientation for coupling. acs.org

Oxidative Cyclization: Subsequent to dimerization, further intramolecular cyclization reactions, likely involving phenol (B47542) oxidative coupling, are required to form the final pentacyclic ring system of the this compound core.

Tailoring Reactions: Final modifications, such as the placement of specific alkyl groups that differentiate this compound from stentorin, are carried out by tailoring enzymes.

Catalytic Mechanisms:

The enzymes in the this compound pathway likely utilize a range of fundamental catalytic strategies: slideshare.netwou.edu

Acid-Base Catalysis: Transfer of protons by amino acid side chains (e.g., Histidine, Aspartate) in the enzyme's active site is crucial for many reactions, including condensations and tautomerizations. slideshare.net

Covalent Catalysis: This mechanism involves the formation of a transient covalent bond between the enzyme and the substrate. slideshare.net For example, the growing polyketide chain is covalently attached to an acyl carrier protein (ACP) domain of the PKS enzyme.

Metal Ion Catalysis: Metal ions can play roles in orienting substrates, stabilizing negative charges, or mediating redox reactions. slideshare.net Oxidative enzymes involved in the final cyclization steps may utilize metal cofactors.

Comparative Analysis with Biosynthetic Routes of Other Ciliate Polyketide Metabolites

Ciliates produce a diverse array of secondary metabolites via the polyketide pathway. mdpi.comresearchgate.net Comparing the biosynthesis of this compound with that of other ciliate polyketides, such as climacostol (B135178) and spirostomin, reveals both common principles and significant divergence in chemical evolution.

| Feature | This compound | Climacostol | Spirostomin |

| Producing Organism | Maristentor dinoferus mdpi.com | Climacostomum virens mdpi.com | Spirostomum teres mdpi.com |

| Chemical Class | Polycyclic aromatic polyketide (Phenanthroperylene quinone) mdpi.com | Resorcinolic lipid (Alkenylresorcinol) mdpi.com | Polyketide-derived toxin mdpi.com |

| Proposed Precursors | Dimerization of two heptaketide units via protostentorin acs.org | Single C16-polyketide chain mdpi.comresearchgate.net | Not fully elucidated |

| Key Biosynthetic Steps | PKS assembly, dimerization, oxidative cyclization acs.org | PKS assembly, cyclization, decarboxylation mdpi.comresearchgate.net | Isolation and synthesis reported, but biosynthetic pathway less studied mdpi.comomu.ac.jp |

| Structural Complexity | High (fused aromatic system) | Low (single aromatic ring with aliphatic chain) | Moderate |

This compound vs. Stentorins and Blepharismins: this compound belongs to a family of structurally related hypericin-like pigments that includes stentorins (from Stentor coeruleus) and blepharismins (from Blepharisma species). mdpi.comresearchgate.net Their biosynthesis is thought to be highly conserved, sharing the common intermediate protostentorin, which is derived from the dimerization of two heptaketide units. acs.org The structural differences between these final molecules arise from variations in the alkyl substituents and the final oxidative state, which are determined by species-specific tailoring enzymes. acs.org

This compound vs. Climacostol: Climacostol, a defensive toxin from Climacostomum virens, represents a much simpler polyketide architecture. mdpi.com Its proposed biosynthesis involves the cyclization and decarboxylation of a single C16-polyketide chain to form a resorcinolic lipid. mdpi.comresearchgate.net This stands in stark contrast to the complex dimerization and multi-ring cyclization required for this compound. This comparison highlights how ciliates have adapted the fundamental polyketide synthesis machinery to produce vastly different chemical scaffolds—one a large, planar aromatic photosensitizer (this compound) and the other an amphiphilic toxin (climacostol).

This compound vs. Spirostomin: Spirostomin is another defensive toxin, isolated from the ciliate Spirostomum teres. mdpi.combioone.org While it is also a secondary metabolite, detailed studies on its biosynthetic pathway are less available compared to the stentorin-like pigments and climacostol. mdpi.comomu.ac.jp Its inclusion in comparative analysis underscores the chemical diversity within ciliates and points to many biosynthetic pathways that are yet to be fully discovered.

Investigation of Genetic Elements Governing this compound Biosynthesis

The genetic basis for this compound production lies within the genome of Maristentor dinoferus. While the specific gene cluster for this compound has not been reported, analysis of the closely related ciliate Stentor coeruleus, which produces the similar pigment stentorin, provides significant insights.

The sequencing of the Stentor coeruleus macronuclear genome has been a crucial step forward. escholarship.org Research has identified a large gene cluster responsible for synthesizing a related type of molecule, guadinomine, which spans 51.2 kb and contains 26 open reading frames. escholarship.org This cluster notably encodes a chimeric multimodular polyketide synthase (PKS) and a nonribosomal peptide synthetase (NRPS) . escholarship.org The presence of a PKS gene is the hallmark of a polyketide-producing organism and strongly supports the proposed biosynthetic pathway for stentorin, and by extension, this compound. It is highly probable that a homologous PKS gene cluster exists in M. dinoferus dedicated to assembling the heptaketide precursors of this compound.

Dinoflagellates, another group of protists known for producing polyketide toxins, also possess PKS-like genes, indicating that this is a conserved genetic strategy for synthesizing complex bioactive compounds in protists. nih.gov The genetic machinery in ciliates like Stentor and Maristentor is likely organized into such biosynthetic gene clusters, where all the necessary enzymes—the core PKS, cyclases, and tailoring enzymes—are encoded in close proximity. This co-location facilitates the efficient regulation and expression of the entire metabolic pathway. Further genomic and transcriptomic analyses of Maristentor dinoferus are needed to isolate the specific this compound gene cluster and fully elucidate the genetic control of its biosynthesis.

Biological Functions and Mechanistic Investigations

Photoreceptive Role and Light Responsiveness

The ability of Maristentor dinoferus to perceive and react to light is intrinsically linked to the presence of maristentorin. photobiology.info This pigment enables the ciliate to navigate its environment in response to light cues, a behavior critical for its ecological niche.

Mechanisms of Light Perception and Signal Transduction

This compound is a hypericin-like pigment that serves as the primary photoreceptor in M. dinoferus. researchgate.netacs.orgnih.gov Structurally, it is based on a hypericin (B1674126) skeleton but lacks aromatic hydrogens. researchgate.netacs.orgnih.gov Its absorption spectra are nearly identical to hypericin, though shifted towards the red. researchgate.netacs.org The fluorescence lifetime of this compound is approximately 5.5 nanoseconds in dimethylsulfoxide, which is experimentally identical to that of hypericin. researchgate.netacs.org

Upon absorbing light, photoreceptor proteins undergo photoinduced reactions in their chromophores, leading to a cascade of molecular changes within the protein. researchgate.net This process, known as a photocycle, ultimately results in a biological response. researchgate.net In many organisms, light perception triggers signal transduction pathways that can involve conformational changes in the photoreceptor protein, leading to oligomerization. frontiersin.orgucdavis.edu While the precise signal transduction pathway initiated by this compound is still under investigation, it is known to mediate a positive phototactic response, meaning the ciliate moves towards light. researchgate.net This is in contrast to the abrupt photophobic (light-avoiding) response seen in some other ciliates. researchgate.netacs.org The perception of light by photoreceptors often leads to the modulation of gene activity, and in some cases, the photoreceptors can directly interact with transcription factors to influence gene expression. nih.gov

Comparative Photobiological Studies in Heterotrich Ciliates

A comparative look at other heterotrich ciliates like Stentor coeruleus and Blepharisma japonicum reveals both similarities and striking differences in their photobiology. researchgate.netacs.org These ciliates also utilize hypericin-like pigments, stentorin and blepharismin (B1245156) respectively, for light perception. researchgate.netacs.orgnih.gov

| Ciliate Species | Pigment | Phototactic Response | Key Structural Feature of Pigment |

| Maristentor dinoferus | This compound | Slow positive phototaxis | Hypericin skeleton, no aromatic hydrogens researchgate.netacs.orgnih.gov |

| Stentor coeruleus | Stentorin | Abrupt negative phototaxis (photophobic) | Hypericin derivative researchgate.netacs.orgresearchgate.net |

| Blepharisma japonicum | Blepharismin | Negative phototaxis (photophobic) | Structurally distinct from hypericin photobiology.infoacs.org |

Stentor coeruleus exhibits a strong, abrupt photophobic response, rapidly changing direction to avoid light. researchgate.netacs.orgnih.gov This behavior is mediated by its blue pigment, stentorin. nih.gov Similarly, Blepharisma japonicum is also photophobic, a response governed by its red pigment, blepharismin, and its photo-oxidized form, oxyblepharismin. photobiology.infonih.gov The light-avoiding behavior in these ciliates is a key survival strategy, helping them to evade potentially harmful UV radiation and avoid detection by predators. researchgate.net

In stark contrast, Maristentor dinoferus, which harbors symbiotic algae (zooxanthellae), displays a slow, positive phototactic response. researchgate.netresearchgate.net This movement towards light is essential for the photosynthetic activity of its symbionts. acs.org The difference in phototactic behavior, despite the structural similarities between this compound and stentorin, highlights the fine-tuning of these photosensory systems to suit the specific ecological needs of each organism. researchgate.netacs.org Some species of Stentor that also contain algal symbionts are positively phototactic, though not all of them possess pigmented cortical granules. researchgate.net

Ecological Role as a Chemical Defense Agent

Beyond its role in light perception, this compound is a key component of M. dinoferus's chemical defense arsenal, protecting it from predation.

Function as a Feeding Deterrent against Marine Predators

The conspicuous black coloration of M. dinoferus, due to high concentrations of this compound, is believed to serve as a visual warning to potential predators. micronesica.org The pigment itself is likely toxic and functions as a feeding deterrent. researchgate.netmicronesica.org The clustering behavior of Maristentor further enhances its visibility, which, coupled with the toxicity of this compound, is thought to discourage foraging by fish that graze on the seaweeds and rocks where the ciliate is found. researchgate.net This strategy of using a pigment as a chemical defense is a novel example of chemical ingenuity in the marine environment. sciencenews.org

Inter-organismal Chemical Communication and Defense Strategies

The release of chemical signals, or ligands, is a fundamental form of communication between organisms. gatech.edu In the case of M. dinoferus, the presence of this compound likely acts as a constant chemical signal to would-be predators, communicating its unpalatability. This is a form of intercellular signaling that influences the behavior of other organisms in its ecosystem. gatech.edu The evolution of such defense mechanisms is a critical adaptive strategy for survival in competitive aquatic environments. mdpi.com

Comparison with Defense Mechanisms of Other Pigmented Ciliates

The use of pigments for chemical defense is a recurring theme among heterotrich ciliates. Stentor coeruleus releases its blue pigment, stentorin, to deter predators like the ciliate Dileptus margaritifer. researchgate.net Studies have shown that stentorin is highly toxic to Dileptus. researchgate.net Similarly, Blepharisma japonicum utilizes its red blepharismin pigments as a chemical defense. researchgate.netresearchgate.net

| Ciliate Species | Defensive Compound | Mechanism |

| Maristentor dinoferus | This compound | Feeding deterrent, likely toxic researchgate.netmicronesica.org |

| Stentor coeruleus | Stentorin | Released to deter and kill predators researchgate.netresearchgate.net |

| Blepharisma japonicum | Blepharismins | Chemical defense against predators researchgate.netresearchgate.net |

| Climacostomum virens | Climacostol (B135178) (colorless) | Toxin released to repel predators mdpi.comd-nb.info |

| Pseudokeronopsis erythrina | Erythrolactones | Discharged to deter predators bioone.org |

The evolution of these chemical defenses, whether pigmented or colorless, underscores the intense predatory pressures faced by these microorganisms and the sophisticated adaptive responses they have developed.

Photoprotective Mechanisms, including UV Shielding Capacity

One of the key functions of this compound is to provide photoprotection to its host organism. qau.edu.pk This is primarily achieved through its capacity to act as a UV shield by absorbing harmful ultraviolet radiation. researchgate.netyoutube.com The accumulation of such pigments is a common adaptive mechanism in organisms exposed to high fluxes of solar radiation. researchgate.net

The structure of this compound is based on the hypericin skeleton, and its absorption spectra are nearly identical to those of hypericin, although shifted toward the red. researchgate.net By absorbing light energy, particularly in the UV spectrum, this compound prevents this radiation from reaching and damaging critical cellular components like DNA and proteins. youtube.com This screening mechanism is a fundamental strategy for damage avoidance in organisms. researchgate.net While detailed spectral data for this compound are specific, its function aligns with the general principle of photoprotective compounds that attenuate incident radiation. researchgate.net

Table 1: Spectral and Photophysical Properties of this compound

| Property | Observation | Reference |

|---|---|---|

| Structural Basis | Based on the hypericin skeleton. | researchgate.net |

| Absorption Spectrum | Nearly identical to hypericin, but shifted toward the red. | researchgate.netresearchgate.net |

| Fluorescence Lifetime | Approximately 5.5 ns in dimethylsulfoxide, identical to hypericin within experimental error. | researchgate.netresearchgate.net |

In Vitro Studies on Molecular and Cellular Effects (excluding clinical applications)

In vitro research provides a window into how this compound interacts with cells and molecules outside of a living organism. These studies are crucial for understanding the fundamental mechanisms of action of the compound.

Direct research to identify the specific intracellular binding partners of this compound is still emerging. However, significant insights can be drawn from its structural analog, hypericin, which has been studied more extensively. researchgate.net

Hypericin is known to bind with high affinity to specific proteins. researchgate.net For instance, it has been shown to bind to the A1-1 and P1-1 isoforms of Glutathione S-transferase (GST), with one hypericin molecule binding to each of the two GST subunits. researchgate.net Plasma protein binding studies also indicate that hypericin and its analogs can bind extensively to proteins such as albumin and low-density lipoproteins. researchgate.net Given the structural and photophysical similarities between this compound and hypericin, it is plausible that this compound interacts with a similar range of intracellular protein targets. researchgate.net

Table 2: Potential Intracellular Targets for this compound Based on Analogue Studies

| Target Class | Specific Example(s) | Basis of Interaction |

|---|---|---|

| Enzymes | Glutathione S-transferase (GST) isoforms (A1-1, P1-1) | High-affinity binding demonstrated for the analogue hypericin. researchgate.net |

| Plasma Proteins | Albumin, Low-density lipoproteins | Extensive binding observed for the analogue hypericin. researchgate.net |

This compound is the primary photoreceptor pigment in M. dinoferus, meaning it is the molecule that first absorbs light to initiate a biological response. researchgate.net In the case of M. dinoferus, this response is a slow, positive phototaxis (movement towards light). researchgate.net This contrasts with the abrupt photophobic (light-avoiding) response seen in the related ciliate Stentor coeruleus, which uses the similar pigment stentorin. researchgate.net

The process of converting a light signal into a cellular response is known as a signal transduction cascade. jfophth.comwikipedia.org This process begins with the absorption of a photon by the photoreceptor (this compound), which causes a change in the molecule's structure and energy state. jfophth.com This initial event triggers a series of subsequent molecular interactions within the cell, amplifying the signal and ultimately leading to a physiological action, such as a change in the beating of cilia for movement. nih.govcuanschutz.edu

While the precise downstream molecules in this compound's signaling pathway have not been fully mapped, the general principles of photoreceptor signaling are well-established. nih.gov The activation of the photoreceptor typically leads to an interaction with G-proteins, which in turn modulate the levels of intracellular second messengers like cyclic GMP (cGMP) or cyclic AMP (cAMP). jfophth.comnih.govvt.edu Changes in these second messengers then activate or inhibit other proteins, such as kinases, in a cascade that culminates in the cellular response. wikipedia.orgvt.eduresearchgate.net For instance, light-induced proton or electron transfer from perylenequinone-type chromophores, like this compound, has been suggested as a potential triggering event for the phototransduction chain in ciliates. photobiology.info The fact that different responses (attraction vs. avoidance) are observed in organisms with similar pigments suggests that the downstream components of the signaling cascade are what determine the final behavioral outcome. researchgate.net

Synthetic Chemistry and Analogues Research

Methodologies for the Chemical Synthesis of Maristentorin

As of now, a complete, peer-reviewed total synthesis of this compound has not been extensively documented in publicly available scientific literature. However, the structural similarity of this compound to other phenanthroperylene quinone pigments, particularly hypericin (B1674126), allows for the proposal of plausible synthetic strategies. rsc.orgresearchgate.net Research efforts toward the synthesis of related compounds, such as stentorin, also provide valuable insights into the potential synthetic pathways for this compound. jst.go.jp

The most established synthetic routes for the closely related compound, hypericin, can be categorized into total synthesis and semi-synthesis, which serve as a model for potential this compound synthesis.

Recent advancements in synthetic methodology have focused on improving the efficiency and safety of these steps. For instance, microwave-assisted synthesis has been employed to increase the yield and reduce reaction times for the preparation of hypericin and its derivatives. mdpi.com Furthermore, the development of specialized photoreactors, such as those using low-power LEDs, has been explored to conduct the protohypericin (B192192) photocyclization on a larger scale in a more controlled and safer manner. acs.org

Given that this compound shares the same core phenanthroperylene quinone skeleton as hypericin, it is highly probable that a successful synthesis of this compound would employ a similar strategy, likely involving the synthesis of a suitably substituted emodin-like precursor that could then undergo oxidative dimerization and photocyclization. researchgate.net

Design and Preparation of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of natural products are crucial for understanding their mechanism of action and for developing new therapeutic agents with improved properties. researchgate.netnih.gov While specific research on this compound analogues is limited, the extensive work on its structural relative, hypericin, provides a clear blueprint for the design and preparation of such compounds. mdpi.comresearchgate.net

The primary goals in designing analogues of phenanthroperylene quinones like this compound and hypericin often include:

Improving physicochemical properties such as solubility. mdpi.com

Enhancing photodynamic activity. rsc.org

Modulating biological target specificity. mdpi.com

Investigating the role of specific functional groups.

A key strategy for creating hypericin analogues involves modifying the starting emodin (B1671224) precursor before the dimerization and photocyclization steps. This allows for the introduction of various substituents onto the aromatic core. A highly efficient green synthesis method has been developed that is applicable not only to hypericin but also to its derivatives, enabling the production of a range of analogues by starting with substituted emodinanthrones. rsc.org

For example, different functional groups can be introduced onto the hypericin skeleton, and this methodology has been successfully used to synthesize a series of hypericin derivatives with yields comparable to the synthesis of the parent compound. rsc.org The synthesis of hydroxy and methoxy (B1213986) perylene (B46583) quinones has been undertaken to isolate the essential spectroscopic and biological features of these light-induced agents. researchgate.net These synthetic analogues, while differing in the specific placement of hydroxyl and methoxy groups compared to naturally occurring counterparts, provide valuable tools for studying the molecule's properties. researchgate.net

The synthesis of unsymmetrical hypericin derivatives has also been explored, further expanding the library of available analogues for biological testing. mdpi.com These synthetic efforts highlight the chemical tractability of the phenanthroperylene quinone scaffold and suggest that a similar range of this compound analogues could be prepared, should a viable synthetic route to the core structure be established.

Structure-Activity Relationship (SAR) Studies for Biological Function Modulation

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. jst.go.jpnih.gov By systematically modifying the molecular structure and evaluating the biological effects of the resulting analogues, researchers can identify the key chemical features responsible for the compound's function. jst.go.jp

For the phenanthroperylene quinones, including this compound and its relatives, SAR studies are critical for optimizing their potential therapeutic applications, such as in photodynamic therapy. rsc.org

Research on hypericin analogues has provided significant SAR insights. For instance, the photodynamic therapy (PDT) effects of several synthesized hypericin derivatives were evaluated on different cancer cell lines. rsc.org These studies revealed that certain modifications could enhance the photodynamic effect, while others diminished it. For example, one derivative (7b in the study) showed improved PDT efficacy compared to hypericin (7a), whereas other derivatives (7c and 7d) were less effective. rsc.org This indicates that the nature and position of substituents on the aromatic core are critical for photodynamic activity.

Further SAR studies on other related natural products, like hyperforin, have also demonstrated the importance of specific structural moieties. Modifications to the enolized cyclohexanedione moiety of hyperforin, through acylation, alkylation, and oxidation, were found to be detrimental to its activity on neurotransmitter reuptake, highlighting the critical role of this part of the molecule. nih.gov

Although direct SAR studies on this compound are not yet available, the findings from hypericin and other related compounds suggest that the biological activities of this compound could be finely tuned through chemical modification. Key areas for future SAR studies on this compound would likely include:

Investigating the role of the hydroxyl groups in the "bay region."

Determining the influence of the alkyl substituents on its photophysical properties and biological activity.

Exploring how modifications to the peripheral regions of the molecule affect its solubility, cellular uptake, and interaction with biological targets.

Such studies will be instrumental in harnessing the full potential of this compound and its analogues for various scientific and therapeutic purposes.

Advanced Analytical Methodologies in Maristentorin Research

Application of Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable tools in the study of complex natural products like Maristentorin. ijpsjournal.comijarnd.comchromatographytoday.com These approaches offer enhanced sensitivity, selectivity, and the ability to analyze components within complex mixtures, thereby reducing the need for extensive purification. ijpsjournal.comchromatographytoday.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that unites the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.orgtechnologynetworks.com This technique is particularly well-suited for the analysis of non-volatile and thermally labile molecules like this compound. technologynetworks.comthermofisher.com In this compound research, LC-MS has been instrumental in determining its molecular weight and providing initial structural information. nih.gov The "soft ionization" techniques employed in modern LC-MS systems predominantly generate the molecular ion, which is crucial for accurate mass determination. technologynetworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org While GC-MS is highly effective for volatile and semi-volatile compounds, its application to a large, non-volatile molecule like this compound is limited unless derivatization methods are employed to increase its volatility. thermofisher.comfilab.fr

| Technique | Application in this compound Research | Key Advantages |

| LC-MS | Determination of molecular weight and initial structural elucidation. nih.gov | Suitable for non-volatile and thermally labile compounds; provides accurate mass determination. technologynetworks.comthermofisher.com |

| GC-MS | Limited direct application due to the non-volatile nature of this compound. | High resolution for volatile compounds. ajrconline.org |

The coupling of liquid chromatography with nuclear magnetic resonance (LC-NMR) spectroscopy offers the unparalleled ability to obtain detailed structural information of compounds separated from complex mixtures. ajrconline.orgmdpi.comnih.gov This technique directly provides data on the connectivity of atoms within a molecule, which is essential for complete structure elucidation. LC-NMR can be operated in different modes, including on-flow, stopped-flow, and loop-storage, to accommodate the sensitivity requirements of NMR. mdpi.comsemanticscholar.org For a novel natural product like this compound, LC-NMR would be a powerful tool for confirming its proposed structure, which is based on the hypericin (B1674126) skeleton but lacks aromatic hydrogens. nih.govmdpi.comnih.gov The development of cryoprobe and microprobe technologies has significantly enhanced the sensitivity of LC-NMR, making it more applicable to the analysis of minor components in natural extracts. mdpi.com

| LC-NMR Operational Mode | Description | Application in this compound Research |

| On-flow | Continuous flow of the LC eluent through the NMR flow cell. | Rapid screening of the crude extract to identify major components. iosrphr.org |

| Stopped-flow | The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for longer acquisition times and more detailed 2D NMR experiments. nih.govresearchgate.net | Detailed structural elucidation of this compound and related minor pigments. |

| Loop/Cartridge Storage | Peaks of interest are collected in storage loops or on solid-phase extraction (SPE) cartridges for later offline NMR analysis. | Allows for long-term signal averaging to study very low concentration components. researchgate.net |

Chromatography-Mass Spectrometry (e.g., LC-MS, GC-MS)

Advanced Spectroscopic Techniques for Photophysical Characterization

Understanding the light-absorbing and energy-dissipating properties of this compound is central to comprehending its biological function as a photoreceptor pigment. nih.gov Advanced spectroscopic techniques are employed to probe these photophysical processes with high temporal and spectral resolution. datanose.nl

Time-resolved fluorescence spectroscopy is a critical tool for investigating the dynamics of molecules in their excited states. lightcon.cominstras.com This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing information on processes such as energy transfer and conformational changes that occur on the nanosecond timescale. lightcon.cominstras.com For this compound, its fluorescence lifetime has been measured to be approximately 5.5 ns in dimethylsulfoxide, which is nearly identical to that of hypericin. nih.gov This similarity in fluorescence lifetime, despite structural differences, provides valuable insights into the excited-state behavior of these related pigments. nih.gov Techniques like time-correlated single-photon counting (TCSPC) are used to obtain high-precision fluorescence decay profiles. lightcon.com

Nuclear Magnetic Resonance (NMR) spectroscopy is not only a tool for structure determination but also a powerful method for studying the three-dimensional conformation and dynamic behavior of molecules in solution. copernicus.orgnih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of this compound. Furthermore, the analysis of NMR lineshapes and relaxation data can reveal information about the flexibility and internal motions of the molecule on a wide range of timescales. copernicus.orgnih.gov For a complex, polycyclic molecule like this compound, understanding its conformational dynamics is key to relating its structure to its photophysical properties and biological activity. nih.govcopernicus.org

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Development of In Situ and Non-Destructive Analytical Protocols

The development of analytical methods that can study this compound within its natural environment or without causing its degradation is a significant area of research. These non-destructive and in situ techniques provide a more accurate picture of the pigment's properties and function. rilem.netresearchgate.net

Photoluminescence spectroscopy is an example of a non-destructive method that can be used to characterize this compound. qau.edu.pk In situ techniques, such as those that could potentially be developed using fiber-optic probes coupled to spectrometers, would allow for the study of this compound directly within the Maristentor dinoferus ciliate. This would provide invaluable information on how the cellular environment influences its photophysical properties. The goal of such protocols is to minimize sample handling and perturbation, thereby preserving the native state of the molecule. rilem.net

Ecological and Environmental Research Perspectives of Maristentorin

Influence of Maristentorin on Maristentor dinoferus Population Dynamics and Aggregation Patterns

The pigment this compound is intrinsically linked to the population dynamics and aggregation behaviors of the marine ciliate, Maristentor dinoferus. This large, symbiotic ciliate forms visible aggregations that exhibit dynamic changes in response to various stimuli. micronesica.orgresearchgate.net Observations of M. dinoferus populations, particularly during bloom events, have provided significant insights into their behavioral ecology.

M. dinoferus displays a distinct diurnal rhythm in its aggregation patterns. researchgate.net During the day, individuals tend to disperse, while in the morning, they re-cluster, a behavior hypothesized to be a defensive mechanism against potential predators like the fish Ctenochaetus striatus. researchgate.netejournals.eu This clustering behavior is dynamic, with the formation of larger, fewer clusters over the course of an afternoon. researchgate.net The ciliate's response to disturbance is rapid, involving dispersal and re-clustering when their substrate is moved. researchgate.net When enclosed, they exhibit positive phototaxis, swimming towards and accumulating in the brightest areas. researchgate.netwfoissner.at

The population of M. dinoferus can exist in different states, from widely scattered colonies to dense patches, or metapopulations, during recurrent blooms. micronesica.orgresearchgate.net These blooms, observed in Guam during the dry seasons of 2005 through 2007, saw the formation of extensive patches, some exceeding 1 meter in diameter. micronesica.orgresearchgate.net Following these bloom years, the population returned to its more typical state of scattered colonies. micronesica.orgresearchgate.net The density of these populations can be substantial, with estimates reaching 1 x 10^6 cells per square meter during bloom periods. micronesica.org

The presence of this compound, which gives the ciliate its dark appearance, is thought to play a role in these ecological dynamics, potentially offering a form of chemical defense or photoprotection that allows the ciliate to thrive in its environment and form these noticeable aggregations. researchgate.netphotobiology.info

**Table 1: Aggregation and Population Characteristics of *Maristentor dinoferus***

| Characteristic | Observation | Source(s) |

|---|---|---|

| Aggregation Scales | Individuals form dynamic clusters within colonies; colonies can form dense patches (metapopulations) during blooms. | micronesica.org, researchgate.net, researchgate.net |

| Diurnal Pattern | Dispersal during the day, re-clustering in the morning. | researchgate.net, ejournals.eu |

| Response to Disturbance | Rapid dispersal and re-clustering when substrate is moved. | researchgate.net |

| Phototaxis | Positive phototaxis; accumulation in brightly lit areas when enclosed. | researchgate.net, wfoissner.at |

| Bloom Density | Estimated at 1 x 10^6 cells per square meter. | micronesica.org |

| Patch Size | Some patches recorded at over 1 meter in diameter during blooms. | micronesica.org, researchgate.net |

| Cluster Size | Typically 25-100 cells, but clusters of 150 or more are common. | micronesica.org |

Role in Marine Biogeochemical Cycles and Trophic Interactions

Maristentor dinoferus, with its prominent pigment this compound, participates in marine biogeochemical cycles and trophic interactions, primarily within coral reef ecosystems. micronesica.orgresearchgate.net As a host to symbiotic zooxanthellae (Symbiodinium sp.), M. dinoferus is presumed to be largely autotrophic, contributing to primary production. micronesica.orgresearchgate.net This symbiotic relationship is a key aspect of its ecological function, allowing it to occupy specific niches. researchgate.net

The ciliate is a component of the benthic community, grazing on biofilms. researchgate.net This feeding behavior places it within the marine food web, where it acts as an intermediate for energy transfer. cambridge.org Ciliates, in general, are significant grazers of picoplankton and nanoplankton and, in turn, serve as a food source for metazoans. cambridge.org

The presence of this compound, a hypericin-like pigment, may also mediate trophic interactions by acting as a feeding deterrent. researchgate.netphotobiology.info The conspicuous black coloration of M. dinoferus due to this pigment, combined with its clustering behavior, provides circumstantial evidence for its role in defense against grazing by fish such as Ctenochaetus striatus. researchgate.net Research suggests that while this fish consumes biofilm, it tends to avoid larger clusters of M. dinoferus. researchgate.net

Through its metabolic activities and its role as both a primary producer (via its symbionts) and a consumer, M. dinoferus contributes to the cycling of nutrients and organic matter within the reef environment. researchgate.netcarnegiescience.edu The production and degradation of organic matter by marine organisms are fundamental to the biogeochemical cycles of elements like carbon, nitrogen, and phosphorus. carnegiescience.edugeomar.de

Environmental Factors Influencing Pigment Production and Accumulation in Natural Populations

The production and accumulation of this compound in Maristentor dinoferus are influenced by various environmental factors, although specific quantitative relationships are still under investigation. Light appears to be a significant factor, as suggested by the ciliate's strong phototactic behavior. researchgate.netwfoissner.at Freshly collected specimens demonstrate a preference for being at or near the water surface on the lighted side of a container, and they exhibit positive phototaxis by swimming towards a light source from below in dim conditions. wfoissner.at This behavior, coupled with the pigment's structural similarity to other photoreceptor pigments like stentorin, suggests a light-mediated role for this compound. researchgate.netphotobiology.info

The abundance of M. dinoferus populations, and by extension the accumulation of this compound, shows seasonal and inter-annual variability. micronesica.org Recurrent blooms were observed during the dry seasons in Guam from 2005 to 2007. micronesica.orgresearchgate.net These blooms coincided with a period of high seawater levels in the region associated with El Niño conditions. micronesica.org This suggests that large-scale climatic patterns and associated changes in water conditions, such as temperature and nutrient availability, may influence the proliferation of M. dinoferus and consequently the amount of this compound present in the ecosystem.

The availability of suitable substrate and food sources also plays a role. M. dinoferus is commonly found on the brown alga Padina spp., but during peak blooms, it can be found on sand and cyanobacterial mats as well. micronesica.org The health of the broader coral reef ecosystem may also be a factor, as populations have been observed in both heavily impacted and healthier reef areas. micronesica.org

Table 2: Environmental Factors Potentially Influencing this compound Production and Accumulation

| Factor | Observation/Hypothesis | Source(s) |

|---|---|---|

| Light | Strong positive phototaxis observed in M. dinoferus. This compound is structurally similar to other photoreceptor pigments. | researchgate.net, wfoissner.at, photobiology.info |

| Seasonality | Blooms of M. dinoferus occurred during the dry seasons (January-May) in Guam. | micronesica.org, researchgate.net |

| Climatic Events | Blooms coincided with El Niño conditions and high seawater levels. | micronesica.org |

| Substrate Availability | Commonly found on Padina spp., but expands to other surfaces during blooms. | micronesica.org |

| Nutrient Availability | Patchiness of benthic ciliates may be related to nutrient (food) availability. | micronesica.org |

Broader Ecological Implications of Pigmented Ciliate Blooms in Marine Ecosystems

Blooms of pigmented ciliates like Maristentor dinoferus can have significant ecological implications for marine ecosystems, particularly coral reefs. micronesica.orgresearchgate.net These blooms represent a substantial increase in the biomass of a single species, which can alter the structure and function of the local community. researchgate.net

One of the primary implications is the potential disruption of the food web. researchgate.net While some organisms may graze on the ciliates, the presence of defensive pigments like this compound could deter predation, leading to an accumulation of biomass that is not readily consumed by higher trophic levels. researchgate.nettos.org This can shorten or alter energy transfer pathways within the food web. researchgate.net

High-density blooms can also impact water quality. researchgate.net Although M. dinoferus has symbiotic algae that produce oxygen through photosynthesis, the respiration of a large bloom, particularly at night, could potentially lead to localized oxygen depletion. micronesica.orgresearchgate.net Furthermore, the physical presence of dense aggregations can shade submerged vegetation and other benthic organisms, affecting their growth and survival. tos.org

While some pigmented ciliate blooms, like those of Mesodinium rubrum, are non-toxic and contribute to primary production, others can be harmful. pnas.org The toxins produced by some harmful algal blooms (HABs) can cause mortality in fish and other marine life. researchgate.netresearchgate.net Although this compound's toxicity is described as potential, its effects on the wider ecosystem during a bloom are not fully understood. researchgate.net The increase in the frequency and intensity of such blooms globally, potentially linked to factors like climate change and eutrophication, highlights the need to understand their ecological consequences. researchgate.netresearchgate.net

Table 3: Potential Ecological Implications of Pigmented Ciliate Blooms

| Implication | Description | Source(s) |

|---|---|---|

| Food Web Alteration | Accumulation of biomass due to potential feeding deterrence by pigments can disrupt normal energy flow. | researchgate.net, researchgate.net, tos.org |

| Impact on Water Quality | High-density blooms can lead to oxygen depletion through respiration. | researchgate.net |

| Shading | Dense aggregations can block light, affecting submerged aquatic vegetation and other benthic organisms. | tos.org |

| Contribution to Primary Production | Ciliates with photosynthetic symbionts, like M. dinoferus, contribute to primary productivity. | micronesica.orgresearchgate.netpnas.org |

| Potential for Harm | While some blooms are non-toxic, others can produce toxins that harm marine life. The specific impact of a this compound-rich bloom is an area for further research. | researchgate.net, researchgate.net, researchgate.net |

Future Research Directions and Emerging Areas

Complete Elucidation of the Maristentorin Biosynthetic Pathway

The biosynthetic pathway of this compound, while known to be related to other hypericin-like pigments, is not yet fully understood. acs.orgnih.gov A primary goal for future research is the complete elucidation of the enzymatic steps involved in its synthesis. This will likely involve a combination of genomic, transcriptomic, and proteomic approaches to identify the genes and enzymes responsible for constructing the this compound molecule from its precursors. frontiersin.orgmdpi.combiorxiv.orgresearchgate.net Techniques such as targeted genome mining and the heterologous expression of candidate biosynthetic gene clusters could prove instrumental in this endeavor. mdpi.com Unraveling this pathway will not only provide fundamental knowledge about ciliate biochemistry but also open the door to potential biotechnological applications for producing this compound or related compounds. nih.gov

Comprehensive Molecular-Level Understanding of this compound Photoreception and Photoprotection

This compound plays a crucial role in the photobiology of M. dinoferus, acting as a photoreceptor pigment. acs.orgnih.gov However, the precise molecular mechanisms by which it absorbs light and initiates a cellular response remain to be fully detailed. Future studies should focus on the primary photoprocesses of this compound, including the dynamics of its excited states and how these are influenced by the protein environment within the ciliate's photoreceptor organelles. nih.govphotobiology.inforesearchgate.net Advanced spectroscopic techniques can be employed to probe these ultrafast events. nih.gov

Furthermore, the potential photoprotective role of this compound warrants deeper investigation. While it has been suggested that this compound may help shield the organism from harmful UV radiation, direct evidence for this function is still needed. researchgate.netresearchgate.netdntb.gov.ua Research should aim to quantify the photoprotective efficiency of this compound and elucidate the mechanisms by which it dissipates excess light energy, potentially involving energy transfer to other molecules or specific conformational changes. nih.gov

Detailed Assessment of this compound's Ecological Impact and Role in Reef Health

Maristentor dinoferus is a benthic ciliate that inhabits coral reefs and harbors symbiotic dinoflagellates (zooxanthellae). researchgate.netacs.org This positions this compound at the intersection of several critical ecological processes. A detailed assessment of its ecological impact is necessary to understand its contribution to the health and resilience of coral reef ecosystems. martincolognoli.comijcrt.orgfrontiersin.orgmdpi.com

Future research should investigate the role of this compound in the symbiotic relationship between the ciliate and its algal partners. researchgate.net This includes exploring whether the pigment influences the photosynthetic activity of the zooxanthellae or provides them with photoprotection. Additionally, the potential for this compound to act as a chemical defense mechanism against predators, a function observed for similar pigments in other ciliates, should be examined. tandfonline.comresearchgate.net Understanding these interactions will provide valuable insights into the complex web of relationships that sustain coral reef biodiversity and function. coral.orgagrra.orgifaw.orgnoaa.govoceanographicmagazine.comgbrmpa.gov.au

Development of Novel Analytical Methods for In Situ and Real-Time Quantification

To accurately study the dynamics of this compound in its natural environment, the development of novel analytical methods for its in situ and real-time quantification is crucial. acs.org Current methods often rely on extraction and chromatographic separation, which can be time-consuming and may not capture the true spatial and temporal distribution of the pigment within the reef ecosystem. cdc.govijpsr.com

Future efforts should focus on developing submersible sensors and probes capable of detecting and quantifying this compound directly in seawater and within the ciliate cells. nih.govnih.gov Techniques such as fluorescence-based sensors or portable mass spectrometers could be adapted for this purpose. Such advancements would enable researchers to monitor changes in this compound concentrations in response to environmental fluctuations, providing a more dynamic picture of its ecological role.

Exploration of Diverse Hypericin-like Pigments Across Ciliate Phylogeny

This compound belongs to a family of hypericin-like pigments found in various heterotrich ciliates. acs.orgnih.govtandfonline.com A broader exploration of these pigments across the ciliate phylogeny is needed to understand their evolutionary history and the diversification of their functions. nih.govmdpi.com

Phylogenetic analyses, combined with chemical and spectroscopic characterization of pigments from different ciliate species, can reveal how subtle structural modifications lead to different photobiological activities, such as the contrasting photophobic and photophilic responses observed in Stentor coeruleus and Maristentor dinoferus, respectively. acs.orgnih.gov This comparative approach will provide a richer context for understanding the unique properties of this compound and the evolutionary pressures that have shaped them. colab.ws

Application of Advanced Computational Chemistry for Predictive Modeling of Structure-Function Relationships

Advanced computational chemistry offers a powerful tool for investigating the structure-function relationships of this compound at a molecular level. mtu.edupnnl.govresearchgate.net Quantum chemical calculations can be used to model the electronic structure of the pigment and predict its spectral properties, providing insights that complement experimental data. rsc.orgornl.gov

Molecular dynamics simulations can be employed to study the interaction of this compound with its protein environment and to model the conformational changes that occur upon light absorption. dntb.gov.ua These computational approaches can help to build predictive models that link the specific chemical structure of this compound to its observed photobiological functions. frontiersin.org Such models will be invaluable for guiding future experimental research and for understanding how modifications to the pigment's structure might alter its properties.

Q & A

Q. How is Maristentorin identified and characterized in Maristentor dinoferus?

this compound is isolated using solvent extraction (e.g., methanol/chloroform) followed by chromatographic purification (HPLC or TLC). Structural elucidation employs spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry (MS), supplemented by UV-Vis spectroscopy to confirm photophysical properties. X-ray crystallography may resolve stereochemical details. Researchers must validate purity via elemental analysis and reproducibility by cross-referencing spectral data with existing literature . Experimental protocols should adhere to guidelines for detailed methodology and supplementary data to ensure reproducibility .

Q. What experimental approaches are used to study this compound’s role in phototaxis?

Phototactic behavior is assessed using controlled light exposure experiments (e.g., varying wavelengths and intensities) paired with behavioral assays (e.g., motility tracking in Maristentor dinoferus). Spectrophotometric analysis quantifies light absorption/emission profiles. Comparative studies with structurally related pigments (e.g., stentorin) help isolate this compound-specific effects. Ensure alignment of experimental design with hypotheses, including negative controls (e.g., pigment-deficient mutants) .

Q. What are the standard protocols for ensuring this compound stability during experiments?

Stability assays involve exposing this compound to controlled light, temperature, and pH conditions. Degradation is monitored via HPLC and UV-Vis spectroscopy. Use inert atmospheres (e.g., nitrogen) during storage to prevent oxidation. Document all conditions meticulously to enable replication .

Advanced Research Questions

Q. How do researchers investigate molecular interactions between this compound and photoreceptor proteins?

Q. What strategies resolve contradictions in reported photostability data for this compound?

Contradictions may arise from variability in light exposure protocols or sample purity. Address this by standardizing experimental conditions (e.g., light intensity meters) and validating purity via multiple methods (e.g., NMR, HPLC). Replicate studies across independent labs and publish raw data for meta-analysis .

Q. How can in silico modeling enhance understanding of this compound’s photophysical properties?

Density functional theory (DFT) predicts electronic transitions, while molecular docking simulations explore ligand-protein interactions. Validate models with experimental data (e.g., comparing predicted vs. observed absorption spectra). Integrate computational and empirical results to refine hypotheses .

Methodological Considerations

Q. What statistical methods are recommended for analyzing this compound’s ecological impact?

Multivariate analysis (e.g., PCA) identifies correlations between this compound concentration and environmental variables (light, salinity). Field studies should use stratified sampling to account for habitat heterogeneity. Lab experiments require ANOVA or mixed-effects models to assess treatment effects .

Q. How should researchers design experiments to study this compound biosynthesis pathways?

Use isotopic labeling (¹³C/¹⁵N) to trace metabolic precursors in Maristentor dinoferus. Combine transcriptomics (RNA-Seq) and proteomics (LC-MS/MS) to identify biosynthetic enzymes. Knockdown/knockout experiments (e.g., CRISPR-Cas9) validate gene function. Ensure ethical compliance for genetic modifications .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in this compound studies?

Follow the Beilstein Journal’s standards: publish detailed experimental protocols, raw spectral data, and instrument settings in supplementary materials. For structural data, deposit crystallographic coordinates in public databases (e.g., PDB). Use SI units and avoid ambiguous abbreviations .

Q. How should conflicting data on this compound’s ecological role be addressed in publications?

Clearly delineate experimental conditions (e.g., sampling depth, season) and statistical limitations. Use meta-analyses to reconcile discrepancies. Discuss potential confounding variables (e.g., symbiotic microbes) in the discussion section. Transparent reporting aligns with CONSORT-like guidelines for non-clinical studies .

Comparative Analysis Table

| Property | This compound | Stentorin | Hypericin |

|---|---|---|---|

| Source Organism | Maristentor dinoferus | Stentor coeruleus | Hypericum species |

| Phototactic Role | Positively phototactic | Photophobic response | N/A |

| Structural Feature | Anthraquinone derivative | Similar to hypericin | Polycyclic quinone |

| Key Analytical Method | NMR, MS, X-ray | UV-Vis spectroscopy | HPLC-MS |

This table highlights comparative structural and functional insights, guiding hypothesis generation for cross-species studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.